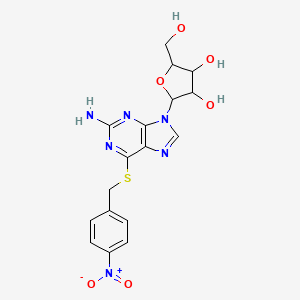

p-NBTGR

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSNNJIJEZWSBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13153-27-0 | |

| Record name | NBTGR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Scope of Plant Genetic Resources: From Conservation to Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Genetic Reservoir of Life

Plant genetic resources (PGR) represent the entire heritable variation within and among plant species that holds present or potential value for food, agriculture, and medicine.[1] This genetic library, sculpted by millennia of natural and human selection, is the bedrock of our agricultural systems and a treasure trove of novel bioactive compounds for drug discovery.[2][3] Understanding the scope of these resources—from their wild relatives to cultivated landraces and modern cultivars—is paramount for ensuring future food security and advancing human health.[4][5] This guide provides a technical deep-dive into the core principles and methodologies governing the conservation, characterization, and utilization of plant genetic resources, with a specific focus on their application in drug development.

The Foundation: Conservation of Plant Genetic Resources

The primary objective of conserving PGR is to safeguard the genetic diversity essential for future crop improvement and as a source of novel biochemicals.[6] Conservation strategies are broadly categorized into in situ and ex situ methods, each with distinct advantages and applications.

In Situ Conservation: Protecting Diversity in its Natural Habitat

In situ conservation involves the maintenance of plant genetic resources within their natural ecosystems. This approach allows for the continued evolution of species in their native environment, preserving not only the genetic material but also the ecological interactions that have shaped it.

Ex Situ Conservation: A Safeguard Outside the Natural Environment

Ex situ conservation entails the preservation of PGR outside their natural habitats. This is the most common approach for long-term, secure storage and accessibility for research and breeding. Key ex situ methods include:

-

Seed Banks: The most prevalent method for conserving orthodox seeds (those that can be dried to low moisture content and stored at low temperatures).[7]

-

Field Genebanks: Used for species that are vegetatively propagated or produce recalcitrant seeds (seeds that do not survive drying and freezing).[6]

-

In Vitro Conservation and Cryopreservation: These techniques are crucial for the long-term storage of vegetatively propagated crops, species with recalcitrant seeds, and rare or endangered plants.[4][8]

This protocol outlines the essential steps for the ex situ conservation of orthodox seeds in a genebank.

1. Germplasm Acquisition and Registration:

- Assign a unique accession number to each incoming sample.[9]

- Document passport data meticulously, including donor information, collection date, and geographical location.[10][11]

2. Seed Cleaning and Processing:

- Manually or mechanically clean seeds to remove debris, immature seeds, and other contaminants.

- Ensure proper labeling at all stages to maintain identity.

3. Seed Drying:

- Reduce the seed moisture content to a target of 3-7% (fresh weight basis).

- This is a critical step to prevent ice crystal formation during freezing, which can damage cells.

- Utilize a controlled-environment drying room with low relative humidity (10-15%) and temperature (10-20°C).

4. Seed Viability Testing:

- Conduct germination tests on a representative subsample to determine the initial viability of the seed lot.[12]

- A standard germination test involves placing seeds on moist filter paper in petri dishes and incubating under controlled light and temperature conditions.[12]

- A viability of at least 85% is generally recommended for long-term storage.

5. Packaging and Storage:

- Package dried, high-viability seeds in airtight, moisture-proof containers (e.g., laminated aluminum foil packets).

- Store the packaged seeds in a long-term storage facility at -18°C or colder.[2]

6. Monitoring and Regeneration:

- Periodically monitor the viability of stored accessions (e.g., every 5-10 years).

- When viability drops below a critical threshold (e.g., 85% of the initial viability), regenerate the accession by growing out the plants and harvesting fresh seeds.[2]

Table 1: Comparison of In Situ and Ex Situ Conservation Methods

| Feature | In Situ Conservation | Ex Situ Conservation |

| Location | Natural habitat | Outside natural habitat (e.g., genebanks) |

| Evolutionary Process | Allows for continued evolution and adaptation | Halts evolution |

| Scope | Conserves entire ecosystems and associated species | Conserves specific genetic material (seeds, tissues) |

| Accessibility | Can be difficult for research and breeding | Readily accessible for distribution and use |

| Cost | Can be high for large protected areas | High initial investment, lower long-term costs for seed banks |

| Security | Vulnerable to habitat loss, climate change, and disease | More secure from environmental threats |

Unlocking the Potential: Characterization and Evaluation

To effectively utilize PGR, their traits must be systematically characterized and evaluated. This process involves describing the heritable characteristics of an accession, from its morphology to its genetic makeup.

Morphological and Agronomic Characterization

This involves the visual assessment and measurement of key physical and agricultural traits, such as plant height, flower color, seed size, yield, and disease resistance. This data provides a baseline understanding of the accession's phenotype.

Molecular Characterization: A Deeper Look into the Genome

Molecular markers are powerful tools for assessing genetic diversity, identifying duplicate accessions, and establishing genetic relationships between different plant materials.[13] Common types of molecular markers include:

-

Simple Sequence Repeats (SSRs): Highly variable and informative markers.

-

Single Nucleotide Polymorphisms (SNPs): The most abundant type of genetic variation, suitable for high-throughput analysis.

Caption: Workflow for Molecular Characterization of Plant Genetic Resources.

From Plant to Prescription: Utilization in Drug Discovery

The immense chemical diversity of the plant kingdom offers a vast and largely untapped resource for the discovery of novel therapeutic agents.[3] Ethnobotany, the study of traditional knowledge of plants, often provides valuable leads for identifying medicinally active species.[14][15]

Ethnobotanical Approaches to Drug Discovery

Investigating the traditional uses of plants by indigenous communities can significantly increase the success rate of finding bioactive compounds.[16] Plants with a long history of use for specific ailments are prime candidates for further scientific investigation.

Phytochemical and Biological Screening

Once a plant of interest is identified, the next step is to prepare extracts and screen them for biological activity.

1. Plant Material Collection and Preparation:

- Collect the desired plant part (leaves, roots, bark, etc.).

- Properly identify and authenticate the plant material.

- Dry the plant material to prevent degradation of phytochemicals.[7]

- Grind the dried material into a fine powder.[17]

2. Preparation of Plant Extracts:

- Perform sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to isolate a wide range of compounds.[7]

- Concentrate the extracts using a rotary evaporator.[17]

3. Phytochemical Screening:

- Perform qualitative tests to identify the major classes of phytochemicals present (e.g., alkaloids, flavonoids, tannins, saponins).[18][19][20]

4. Biological Screening:

- Conduct a battery of in vitro assays to evaluate the biological activity of the extracts. This may include:

- Antimicrobial assays: To test for activity against bacteria and fungi.[21][22]

- Antioxidant assays: To measure the capacity to neutralize free radicals.[1][23][24][25]

- Cytotoxicity assays: To assess the effect on cancer cell lines.[17][26][27][28]

a[label="Plant Genetic Resource\n(Ethnobotanical Lead)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

b[label="Phytochemical Extraction\n& Fractionation", fillcolor="#34A853", fontcolor="#FFFFFF"];

c [label="Biological Screening\n(In Vitro Assays)", fillcolor="#FBBC05", fontcolor="#202124"];

d [label="Bioassay-Guided Isolation\nof Active Compounds", fillcolor="#EA4335", fontcolor="#FFFFFF"];

e [label="Structure Elucidation\n(NMR, Mass Spectrometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

f [label="Preclinical Studies\n(In Vivo Models)", fillcolor="#34A853", fontcolor="#FFFFFF"];

g [label="Clinical Trials", fillcolor="#FBBC05", fontcolor="#202124"];

h [label="New Drug", fillcolor="#EA4335", fontcolor="#FFFFFF"];

a -> b -> c -> d -> e -> f -> g -> h;

}

Caption: The Drug Discovery Pipeline from Plant Genetic Resources.

Table 2: Examples of Successful Drug Discoveries from Plant Sources

| Drug | Plant Source | Traditional Use | Modern Application |

| Artemisinin | Artemisia annua | Treatment of fevers | Antimalarial[29][30] |

| Paclitaxel (Taxol®) | Taxus brevifolia | Not well-documented | Anticancer[31] |

| Quinine | Cinchona officinalis | Treatment of fevers and malaria | Antimalarial[30] |

| Morphine | Papaver somniferum | Pain relief, sedative | Analgesic[27] |

The Digital Genebank: Bioinformatics and Data Management

The vast amount of data generated from the characterization and evaluation of PGR necessitates robust bioinformatics and data management systems.[5][32][33][34]

Data Standards and Documentation

Standardized data descriptors, such as the Multi-Crop Passport Descriptors (MCPD), are essential for ensuring data consistency and interoperability between different genebanks and databases.[9]

Database Management and Analysis Tools

Relational database management systems (RDBMS) are used to store and manage PGR data.[34] Bioinformatics tools are then employed to analyze this data, for example, to identify accessions with specific traits or to study the genetic relationships within a collection.[33][34][35] The integration of genomic and phenotypic data is crucial for identifying gene-trait associations and accelerating crop improvement and drug discovery.[36][37][38]

Challenges and Future Perspectives

The conservation and utilization of plant genetic resources face several challenges, including habitat loss, climate change, and the need for more efficient characterization methods. Future efforts will focus on:

-

Integrated conservation strategies: Combining in situ and ex situ approaches to maximize the conservation of genetic diversity.

-

Advanced characterization techniques: Utilizing high-throughput phenotyping and genotyping to accelerate the evaluation of germplasm collections.

-

Enhanced data sharing and collaboration: Fostering international cooperation to ensure the global accessibility and utilization of plant genetic resources.

Conclusion

Plant genetic resources are an indispensable foundation for a sustainable future. By systematically conserving, characterizing, and utilizing this vast genetic reservoir, we can address the pressing challenges of food security and human health. For researchers, scientists, and drug development professionals, a deep understanding of the scope and methodologies associated with plant genetic resources is not just beneficial—it is essential for driving innovation and making groundbreaking discoveries.

References

-

Manual of Genebank Operations and Procedures - OAR@ICRISAT. (n.d.). Retrieved February 5, 2026, from [Link]

-

Genebank Standards for Plant Genetic Resources for Food and Agriculture. (n.d.). Retrieved February 5, 2026, from [Link]

-

Steps For Phytochemical Investigation | PDF | Thin Layer Chromatography - Scribd. (n.d.). Retrieved February 5, 2026, from [Link]

-

I: Preparation of Extracts, Phytochemical Tests for Detection - YouTube. (2019, April 4). Retrieved February 5, 2026, from [Link]

-

BIO152 Standard Protocol for Investigating the Antimicrobial Properties of Garlic - YouTube. (2023, October 12). Retrieved February 5, 2026, from [Link]

-

General Techniques Involved in Phytochemical Analysis - ARC Journals. (n.d.). Retrieved February 5, 2026, from [Link]

-

Cryopreservation Techniques for Plant Germplasm Conservation. (2025, June 10). Retrieved February 5, 2026, from [Link]

-

Ethnobotany as a Pharmacological Research Tool and Recent Developments in CNS-active Natural Products from Ethnobotanical Sources - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

-

Using Ethnobotany and Pharmacognosy for Novel Drug Discovery - YouTube. (2018, December 16). Retrieved February 5, 2026, from [Link]

-

Bioinformatics Approach in Plant Genomic Research - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

-

Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC - NIH. (2020, January 15). Retrieved February 5, 2026, from [Link]

-

From Traditional Ethnopharmacology to Modern Natural Drug Discovery: A Methodology Discussion and Specific Examples - PMC. (2022, June 24). Retrieved February 5, 2026, from [Link]

-

Modern drug discovery using ethnobotany: A large-scale cross-cultural analysis of traditional medicine reveals common therapeutic uses - PMC. (2023, August 25). Retrieved February 5, 2026, from [Link]

-

Genebank Standards for Plant Genetic Resources for Food and Agriculture. (n.d.). Retrieved February 5, 2026, from [Link]

-

Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

-

GeneBank Standard Operating Procedures - SADC. (n.d.). Retrieved February 5, 2026, from [Link]

-

Plant-Derived Natural Products: A Source for Drug Discovery and Development - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]

-

INTERNATIONAL CODE OF CONDUCT FOR PLANT GERMPLASM COLLECTING AND TRANSFER - Adopted by the FAO Conference in November 1993. (n.d.). Retrieved February 5, 2026, from [Link]

-

A network-enabled pipeline for gene discovery and validation in non-model plant species. (2025, January 27). Retrieved February 5, 2026, from [Link]

-

Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC. (2017, September 22). Retrieved February 5, 2026, from [Link]

-

Antimicrobial Activity Test of Medicinal Plant Extract Using Antimicrobial Disc and Filter Paper - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

(PDF) Antioxidant Assays: Principles, Methods and Analyses - ResearchGate. (2024, June 22). Retrieved February 5, 2026, from [Link]

-

Bioinformatics resources and best-practices for plant breeders - GitHub Pages. (n.d.). Retrieved February 5, 2026, from [Link]

-

Accession passport data basics - Genesys PGR. (n.d.). Retrieved February 5, 2026, from [Link]

-

Current Research Projects - The Quave Research Group. (n.d.). Retrieved February 5, 2026, from [Link]

-

DPPH Radical Scavenging Assay - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]

-

Why Plants Represent 'Untapped Potential' for Innovative Drug Discovery. (2017, July 31). Retrieved February 5, 2026, from [Link]

-

Genebank Standards for Plant Genetic Resources for Food and Agriculture. (n.d.). Retrieved February 5, 2026, from [Link]

-

Plant-derived natural products for drug discovery: current approaches and prospects - PMC. (2022, October 18). Retrieved February 5, 2026, from [Link]

-

Advances in Integrating Genomics and Bioinformatics in the Plant Breeding Pipeline - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]

-

Pipeline for the molecular characterization of transgenic plants using... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Phytochemical Screening Explained | Plant Extract Tests & Reagents (Step-by-Step Guide). (2025, June 6). Retrieved February 5, 2026, from [Link]

-

(PDF) Interactions between Plant Extracts and Cell Viability Indicators during Cytotoxicity Testing: Implications for Ethnopharmacological Studies - ResearchGate. (2025, December 27). Retrieved February 5, 2026, from [Link]

-

FAO/IPGRI Genebank Standards are published under the joint auspices of the Plant. (n.d.). Retrieved February 5, 2026, from [Link]

-

Antioxidant Assays - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Molecular Characterization of Plant Genetic Resources - Semantic Scholar. (n.d.). Retrieved February 5, 2026, from [Link]

-

Antibiotics | Special Issue : Antimicrobial Activities of Plant Extracts - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]

-

(PDF) BIOINFORMATICS APPROACH TO UNDERSTAND PLANT GENOMICS. (2019, November 6). Retrieved February 5, 2026, from [Link]

-

Role of Bioinformatics in the Development of Plant Genetic Resources. (n.d.). Retrieved February 5, 2026, from [Link]

-

Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

-

Genebank Standards for Plant Genetic Resources for Food and Agriculture - ReliefWeb. (2014, January 30). Retrieved February 5, 2026, from [Link]

-

An integrated transcriptomic and metabolomic atlas reveals the temporal regulation of benzylisoquinoline alkaloid biosynthesis and transport in developing opium poppy capsules - Frontiers. (n.d.). Retrieved February 5, 2026, from [Link]

-

Integrating molecular genetics with plant breeding to deliver impact - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

-

A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

-

In vitro and in vivo protocols of antimicrobial bioassay of medicinal herbal extracts: A review. (2016, July 19). Retrieved February 5, 2026, from [Link]

-

How to do cell viability test for plant extract for cytotoxicity assay using cancer cell lines?. (2014, January 6). Retrieved February 5, 2026, from [Link]

-

Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. (2017, July 30). Retrieved February 5, 2026, from [Link]

Sources

- 1. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oar.icrisat.org [oar.icrisat.org]

- 3. Plant-derived natural products for drug discovery: current approaches and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Plant Production and Protection Division: Genebank Standards for Plant Genetic Resources for Food and Agriculture [fao.org]

- 7. arcjournals.org [arcjournals.org]

- 8. plantcelltechnology.com [plantcelltechnology.com]

- 9. genesys-pgr.org [genesys-pgr.org]

- 10. fao.org [fao.org]

- 11. fao.org [fao.org]

- 12. sadc.int [sadc.int]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Ethnobotany as a Pharmacological Research Tool and Recent Developments in CNS-active Natural Products from Ethnobotanical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Modern drug discovery using ethnobotany: A large-scale cross-cultural analysis of traditional medicine reveals common therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. youtube.com [youtube.com]

- 22. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DPPH Radical Scavenging Assay [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. japsonline.com [japsonline.com]

- 29. mdpi.com [mdpi.com]

- 30. news.northeastern.edu [news.northeastern.edu]

- 31. etnobotanica.us [etnobotanica.us]

- 32. Bioinformatics Approach in Plant Genomic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. ispgr.nbpgr.ernet.in [ispgr.nbpgr.ernet.in]

- 35. Bioinformatics resources and best-practices for plant breeders | bioinformatics [eead-csic-compbio.github.io]

- 36. A network-enabled pipeline for gene discovery and validation in non-model plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. Integrating molecular genetics with plant breeding to deliver impact - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Agrobiodiversity: An In-depth Technical Guide to the NBPGR's Role in Conserving Plant Genetic Resources

Abstract

The escalating challenges of climate change, burgeoning populations, and the narrowing genetic base of modern agricultural crops present a formidable threat to global food security. In this milieu, the conservation and utilization of plant genetic resources (PGR) have transcended academic interest to become a cornerstone of sustainable agriculture and drug discovery. This technical guide provides an in-depth exploration of the pivotal role of the National Bureau of Plant Genetic Resources (NBPGR) of India in the systematic conservation of agrobiodiversity. We will dissect the scientific principles and technical methodologies that underpin the NBPGR's integrated conservation strategy, encompassing exploration, characterization, in vitro and cryopreservation, and stringent quarantine protocols. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the intricate processes that safeguard the genetic wealth of our planet for future generations.

The Imperative for Plant Genetic Resource Conservation

Plant genetic resources represent the entire spectrum of genetic variation within and among plant species, a treasure trove of genes that dictates traits such as yield, nutritional value, and resistance to biotic and abiotic stresses.[1] The erosion of this diversity, driven by habitat destruction, climate change, and the homogenization of agricultural practices, poses a direct threat to our ability to adapt and innovate in agriculture and medicine. The NBPGR, as the nodal agency in India, is mandated with the monumental task of collecting, conserving, and facilitating the sustainable use of this invaluable genetic heritage.[2][3]

The NBPGR's Integrated Conservation Pipeline: A Multi-pronged Approach

The NBPGR employs a holistic and integrated approach to PGR conservation, a meticulously designed pipeline that ensures the long-term safety and availability of genetic material. This pipeline can be visualized as a continuous and interconnected workflow, from the initial collection of germplasm to its ultimate utilization in crop improvement and research.

Germplasm Augmentation: Exploration and Collection

The foundation of any conservation program lies in the systematic collection of genetic diversity. The NBPGR conducts targeted exploration missions across India's diverse agro-ecological zones to collect landraces, wild relatives of crop plants, and other valuable genetic resources.[2][4] The causality behind this experimental choice is the recognition that genetic diversity is not uniformly distributed and is often concentrated in specific geographical pockets or "hotspots."[5] Collection strategies are meticulously planned based on gap analysis of existing collections and the potential for discovering novel traits.

Protocol 1: Standard Operating Procedure for Germplasm Collection

-

Pre-expedition Planning:

-

Define target species and geographical area based on diversity analysis and user needs.

-

Conduct a thorough literature review and consult with local experts and communities.

-

Obtain necessary permits and ensure compliance with the Biological Diversity Act of India.[6]

-

-

Field Collection:

-

Employ a systematic sampling strategy to capture maximum genetic diversity.

-

Collect detailed passport data for each accession, including GPS coordinates, local name, and ethnobotanical information.[6]

-

For seed-propagated species, collect mature and healthy seeds. For vegetatively propagated species, collect appropriate propagules like cuttings or budwood.[6]

-

-

Post-collection Handling:

-

Properly clean, dry, and label all collected samples.

-

Assign a unique collection number to each accession.

-

Transport the collected material to the NBPGR headquarters or regional stations under conditions that maintain viability.

-

Safeguarding Biosecurity: The Critical Role of Plant Quarantine

The introduction of new plant material carries the inherent risk of introducing exotic pests and pathogens.[6] The NBPGR's Plant Quarantine Division serves as the first line of defense, ensuring that all incoming germplasm, whether from domestic explorations or international exchange, is free from biosecurity threats.[2][7]

Protocol 2: Quarantine Processing of Imported Germplasm

-

Initial Inspection:

-

Pest and Pathogen Detection:

-

X-ray Radiography: Used to detect hidden insect infestations within seeds.[6]

-

Blotter and Agar Plate Tests: Employed to detect seed-borne fungi and bacteria.

-

ELISA and PCR-based assays: Utilized for the detection of viral pathogens.

-

-

Post-entry Quarantine Growing:

-

High-risk germplasm is grown in post-entry quarantine greenhouses for a full crop cycle to observe for any latent infections.

-

-

Salvaging and Release:

The Core of Conservation: Ex Situ Methodologies

The NBPGR's National Genebank is the primary repository for the long-term ex situ conservation of plant genetic resources.[9] The choice of conservation method is dictated by the biological characteristics of the species, particularly its seed storage behavior.

The National Seed Genebank: Preserving Orthodox Seeds

The majority of staple food crops produce "orthodox" seeds, which can be dried to low moisture content and stored at low temperatures without losing viability.[10] The National Seed Genebank at NBPGR maintains these seeds under controlled conditions for long-term conservation.

Table 1: Seed Viability Standards for Long-Term Conservation

| Parameter | Standard | Rationale |

| Initial Germination | >85% | Ensures that only high-quality, viable seeds are placed in long-term storage.[6] |

| Seed Moisture Content | 3-7% | Reduces metabolic activity and prevents ice crystal formation during freezing. |

| Storage Temperature | -18°C | Significantly slows down the rate of seed deterioration. |

| Monitoring Interval | 5-10 years | Regular monitoring of viability allows for timely regeneration of accessions before viability drops below a critical threshold. |

In Vitro Conservation: A Lifeline for Vegetatively Propagated and Recalcitrant Species

For species that are vegetatively propagated or produce "recalcitrant" seeds (seeds that cannot tolerate drying and low temperatures), in vitro conservation techniques are employed.[11] This involves maintaining plant tissues or organs in a sterile, nutrient-rich medium under controlled laboratory conditions.

Minimal Growth Storage: This technique involves modifying the culture conditions to slow down the growth of the in vitro cultures, thereby increasing the interval between subculturing. This is achieved by:

-

Reducing the incubation temperature.

-

Altering the composition of the culture medium (e.g., reducing sugar concentration or adding osmotic agents like mannitol).

Cryopreservation: The Ultimate Frontier of Long-Term Storage

Cryopreservation, the storage of biological material at ultra-low temperatures, typically in liquid nitrogen (-196°C), offers the potential for indefinite storage without genetic deterioration.[10][12] At this temperature, all metabolic processes are effectively halted.[12] NBPGR has been a pioneer in developing cryopreservation protocols for a wide range of species, including those with recalcitrant seeds and vegetatively propagated crops.[13][14]

Protocol 3: Vitrification-based Cryopreservation of Shoot Tips

-

Explant Preparation:

-

Excise shoot tips (0.5-1.0 mm) from healthy, in vitro grown plantlets.

-

Pre-culture the shoot tips on a medium supplemented with a high concentration of sucrose for 1-2 days to induce dehydration tolerance.

-

-

Cryoprotection:

-

Treat the pre-cultured shoot tips with a loading solution (e.g., 2 M glycerol + 0.4 M sucrose) for 20-30 minutes at room temperature.

-

Dehydrate the shoot tips with a vitrification solution (e.g., PVS2) for a species-specific optimal duration at 0°C. The causality behind this step is to replace intracellular water with a cryoprotectant solution that will form a glass-like amorphous solid upon rapid cooling, thus avoiding lethal ice crystal formation.

-

-

Freezing and Storage:

-

Rapidly plunge the cryovials containing the shoot tips in the vitrification solution into liquid nitrogen.

-

Transfer the cryovials to a long-term storage dewar.

-

-

Thawing and Recovery:

-

Rapidly thaw the cryovials by immersing them in a water bath at 37-40°C for 1-2 minutes.

-

Remove the vitrification solution and wash the shoot tips with a high-sucrose medium.

-

Culture the recovered shoot tips on a suitable regeneration medium.

-

Unlocking the Potential: Characterization, Evaluation, and Utilization

Conservation without utilization is a futile exercise. The NBPGR places significant emphasis on the characterization and evaluation of its germplasm collections to identify valuable traits for crop improvement and other applications.[2][7][15]

-

Morphological and Agronomic Characterization: Germplasm is grown in the field and evaluated for a range of traits using standardized descriptors.[16]

-

Biochemical and Molecular Characterization: Advanced techniques are employed to assess nutritional quality, phytochemical profiles, and genetic diversity at the molecular level.[7] The use of genomic tools is increasingly important for identifying novel genes and alleles.[17][18]

-

Germplasm Distribution: The NBPGR facilitates the distribution of germplasm to researchers and plant breeders through a transparent and regulated system, often under a Material Transfer Agreement.[19]

Conclusion: A Continuing Mission for a Food-Secure Future

The National Bureau of Plant Genetic Resources stands as a testament to India's commitment to safeguarding its rich agrobiodiversity. The integrated and scientifically robust conservation strategies employed by the NBPGR are crucial for ensuring that future generations have the genetic resources necessary to meet the challenges of a changing world. The continuous refinement of conservation techniques, coupled with a strong focus on utilization, will be paramount in unlocking the full potential of these invaluable genetic resources for the benefit of all.

References

-

National Bureau of Plant Genetic Resources. (n.d.). About NBPGR. Retrieved from [Link]

-

ICAR-National Bureau of Plant Genetic Resources. (n.d.). Division of Germplasm Conservation. Retrieved from [Link]

- Agrawal, A., et al. (2022). Biotechnological applications for plant germplasm conservation at ICAR-National Bureau of Plant Genetic Resources, India – recent achievements. Acta Horticulturae, 1339, 29-42.

- Singh, S. K., et al. (2020). Plant genetic resources in India: management and utilization. Journal of Environmental Biology, 41(5), 1137-1146.

-

ICAR-NBPGR. (n.d.). Cryo Database. Retrieved from [Link]

-

Indian Council of Agricultural Research. (2013, January 4). A Journey of plant Genetic Resources nbpgr-english [Video]. YouTube. [Link]

- Kumar, A., et al. (2020). Cryopreservation of Fruit Genetic Resources-A Review. International Journal of Current Microbiology and Applied Sciences, 9(10), 2319-7706.

-

ICAR-National Bureau of Plant Genetic Resources. (n.d.). Why Conserve PGR?. Retrieved from [Link]

-

NBPGR - National Bureau of Plant Genetic Resources. (2020, July 28). A Journey of Plant Genetic Resources NBPGR [Video]. YouTube. [Link]

-

ICAR-National Bureau of Plant Genetic Resources. (n.d.). DIVISION OF GERMPLASM CONSERVATION. Retrieved from [Link]

-

ICAR-National Bureau of Plant Genetic Resources. (n.d.). ICAR-National Bureau of Plant Genetic Resources. Retrieved from [Link]

- Malik, S. K., et al. (2021). Management of Citrus Genetic Resources: SoPs for Collection and Conservation. ICAR-National Bureau of Plant Genetic Resources.

- Tyagi, V., et al. (2021). Germplasm Access from ICAR-NBPGR and Use within India. Indian Journal of Plant Genetic Resources, 34(2), 216-220.

- Chandel, K. P. S. (n.d.). Conservation of Plant Genetic Resources. ITM University Gwalior.

- Chaudhury, R., & Malik, S. K. (n.d.). Cryopreservation of Plant Species: Practical Approaches from Handling to Cryobanking.

-

APAARI. (n.d.). In Vitro and Cryopreservation for Conservation of Plant Genetic Resources: Current Methods and Techniques. Retrieved from [Link]

-

ICAR-National Bureau of Plant Genetic Resources. (2024, February 3). Tissue Culture and Cryopreservation Unit. Retrieved from [Link]

- Agrawal, A., et al. (2022). Biotechnological applications for plant germplasm conservation at ICAR-National Bureau of Plant Genetic Resources, India – recent achievements. Acta Horticulturae, 1339, 29-42.

-

ICAR-National Bureau of Plant Genetic Resources. (n.d.). DIVISION OF GERMPLASM EVALUATION. Retrieved from [Link]

-

CGIAR Genebanks. (n.d.). Plant Quarantine Guidelines and Procedures for Germplasm Exchange of ICRISAT Mandate Crops. Retrieved from [Link]

- Kumar, S., et al. (2018). Role of genomics in promoting the utilization of plant genetic resources in genebanks. Biotechnology Advances, 36(4), 1149-1159.

- Rao, N. K., et al. (2021). Revised genebank standards for management of plant genetic resources. Indian Journal of Plant Genetic Resources, 34(2), 169-180.

-

NBPGR-PGR Informatics. (1993, November 26). Quarantine of Plant Genetic Resources. Retrieved from [Link]

- Singh, M., & Singh, A. K. (2023). Characterization and Evaluation of PGR : Principles and Techniques.

- Yadav, M. C., et al. (2020). Genomic Tools in Plant Genetic Resource Management. In Plant Genetic Resources.

-

ICAR-National Bureau of Plant Genetic Resources. (n.d.). NBPGR-VISION-2050.pdf. Retrieved from [Link]

- Singh, S. K., et al. (2022). Exploration and Collection of Plant Genetic Resources in India: Status and Priorities. Indian Journal of Plant Genetic Resources, 35(1), 1-10.

- Singh, A. K., et al. (2024). Germplasm conservation, evaluation, characterization and improvement of genetic resources of fruit crops in India: Preserving of. Journal of Agriculture and Food Research, 15, 100793.

- Food and Agriculture Organization of the United Nations. (2014). Genebank Standards for Plant Genetic Resources for Food and Agriculture.

-

ICAR-National Bureau of Plant Genetic Resources. (n.d.). DIVISION OF PLANT QUARANTINE. Retrieved from [Link]

-

Indian Society of Plant Genetic Resources. (n.d.). Books. Retrieved from [Link]

- Upadhyaya, H. D., & Gowda, C. L. L. (2009). Characterization and evaluation of plant genetic resources. CABI Digital Library.

- Dubey, A., & Gupta, A. (2022). Plant Quarantine and its Measures in India. International Journal of Novel Research and Development, 7(5), 1-5.

- Singh, S. K., et al. (2021). Large-scale Characterization for Management and Utilization of Indian National Genebank Collections. Indian Journal of Plant Genetic Resources, 34(2), 181-189.

Sources

- 1. Why Conserve PGR? – ICAR-National Bureau of Plant Genetic Resources [nbpgr.org.in]

- 2. ICAR-National Bureau of Plant Genetic Resources – ICAR-National Bureau of Plant Genetic Resources [nbpgr.org.in]

- 3. apaari.org [apaari.org]

- 4. ispgr.nbpgr.ernet.in [ispgr.nbpgr.ernet.in]

- 5. biochemjournal.com [biochemjournal.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Plant genetic resources in India: management and utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pgrinformatics.nbpgr.ernet.in [pgrinformatics.nbpgr.ernet.in]

- 9. DIVISION OF GERMPLASM CONSERVATION – ICAR-National Bureau of Plant Genetic Resources [nbpgr.org.in]

- 10. ICAR-NBPGR | Cryo Database [nbpgr.ernet.in:8080]

- 11. Biotechnological applications for plant germplasm conservation at ICAR-National Bureau of Plant Genetic Resources, India – recent achievements - ishs [ishs.org]

- 12. ijcmas.com [ijcmas.com]

- 13. nbpgr.org.in [nbpgr.org.in]

- 14. pgrinformatics.nbpgr.ernet.in [pgrinformatics.nbpgr.ernet.in]

- 15. ispgr.nbpgr.ernet.in [ispgr.nbpgr.ernet.in]

- 16. DIVISION OF GERMPLASM EVALUATION – ICAR-National Bureau of Plant Genetic Resources [nbpgr.org.in]

- 17. Role of genomics in promoting the utilization of plant genetic resources in genebanks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ispgr.nbpgr.ernet.in [ispgr.nbpgr.ernet.in]

- 19. researchgate.net [researchgate.net]

types of plant genetic resources for food and agriculture

Executive Summary

Plant Genetic Resources for Food and Agriculture (PGRFA) constitute the biological foundation of global food security and the burgeoning field of plant-based pharmaceutical discovery. For researchers and drug development professionals, these resources are not merely "seeds in a bank" but complex reservoirs of allelic diversity capable of conferring climate resilience, disease resistance, and novel secondary metabolites.

This technical guide moves beyond basic definitions to operationalize PGRFA. It integrates advanced conservation protocols (cryopreservation), high-throughput characterization (Genotyping-by-Sequencing), and downstream utilization strategies (Advanced Backcross QTL analysis and metabolic engineering). It serves as a bridge between the genebank manager’s conservation mandate and the molecular biologist’s discovery engine.

Part 1: The Strategic Taxonomy of PGRFA

To effectively utilize genetic resources, one must understand their classification and the specific "genetic potential" each category holds.

Classification Hierarchy

PGRFA is categorized based on domestication status and genetic relationship to cultivated crops.

Figure 1: Hierarchical classification of Plant Genetic Resources for Food and Agriculture.

Technical Descriptions

-

Modern Cultivars: Genetically uniform (homozygous or F1 hybrid), high-yielding, but often with a narrow genetic base. Utility: Base material for elite-to-elite crossing.[1]

-

Landraces: Heterogeneous populations evolved under traditional farming.[2] They harbor high resilience to local biotic/abiotic stress. Utility: Source of stability traits (drought/salinity tolerance).

-

Crop Wild Relatives (CWR): Wild species genetically related to crops.[3] They possess "extreme" alleles often lost during domestication. Utility: Critical for resistance genes (R-genes) and novel pharmaceutical compounds.

-

Genetic Stocks: Cytogenetic stocks, mutants, and mapping populations (RILs, NILs). Utility: Functional genomics and gene discovery.

Part 2: Conservation & Management Protocols

Conservation is the prerequisite for utilization. While orthodox seeds are stored at -20°C, recalcitrant species (e.g., cocoa, rubber) and clonal crops require cryopreservation.

Protocol 1: Droplet Vitrification for Cryopreservation

Objective: Long-term storage of shoot tips in liquid nitrogen (LN) using ultra-rapid cooling to prevent ice crystal formation. Target Audience: Genebank Curators, Tissue Culture Specialists.

Reagents:

-

Loading Solution (LS): 2M glycerol + 0.4M sucrose in MS medium.

-

Plant Vitrification Solution 2 (PVS2): 30% glycerol + 15% ethylene glycol + 15% DMSO + 0.4M sucrose (w/v).[4] Toxic – Handle with care.

-

Unloading Solution: 1.2M sucrose in MS medium.

Step-by-Step Methodology:

-

Explant Preparation: Dissect apical shoot tips (1–2 mm) from in vitro stock cultures.

-

Preculture: Incubate shoot tips on MS medium with 0.3M sucrose for 1–3 days at 25°C (dark) to induce mild dehydration tolerance.

-

Loading: Transfer tips to LS for 20 minutes at room temperature. Mechanism: Replaces cellular water with cryoprotectants without toxicity.

-

Dehydration (Critical Step): Treat with ice-cold PVS2 for a precise duration (species-specific, typically 15–60 min) at 0°C. Mechanism: Osmotic dehydration to concentrate cytoplasm.

-

Cooling: Place shoot tips in a minute droplet (2–3 µL) of PVS2 on a sterile aluminum foil strip. Plunge the strip directly into Liquid Nitrogen (-196°C).

-

Note: The "droplet" method ensures ultra-fast cooling rates (>130°C/sec), achieving vitrification (glass formation) rather than crystallization.

-

-

Storage: Transfer foil strips into cryovials filled with LN.

-

Thawing & Regrowth:

-

Remove foil strip and immediately plunge into Unloading Solution at 25°C for 20 min.

-

Transfer to standard culture medium for recovery.

-

Part 3: Characterization & Evaluation

Genotypic characterization is essential to identify duplicates and mine for alleles.

Protocol 2: Genotyping-by-Sequencing (GBS)

Objective: High-throughput SNP discovery and genotyping without a reference genome.[5] Target Audience: Molecular Breeders, Geneticists.

Workflow:

-

DNA Extraction: High molecular weight DNA (>50 ng/µL) using CTAB or kit-based methods.

-

Digestion (Complexity Reduction):

-

Digest DNA with a methylation-sensitive restriction enzyme (e.g., ApeKI or PstI).

-

Why: Focuses sequencing on gene-rich regions, avoiding repetitive elements.

-

-

Adapter Ligation:

-

Ligate "Barcoded Adapters" (unique to each sample) and "Common Adapters" to the sticky ends.

-

-

Pooling: Multiplex up to 96 or 384 samples into a single tube.

-

PCR Amplification: Amplify the library to increase concentration.

-

Sequencing: Illumina HiSeq/NovaSeq (Single-end 100bp is usually sufficient).

-

Bioinformatics Pipeline:

-

De-multiplex reads using barcodes.

-

Align to reference genome (if available) or de novo assembly.

-

Call SNPs using TASSEL-GBS or Stacks pipeline.

-

Part 4: Utilization in Drug Discovery & Breeding

PGRFA are the source code for both improved crops and novel pharmaceuticals.

Drug Discovery: The Catharanthus Case Study

The Madagascar Periwinkle (Catharanthus roseus) is a classic example of a landrace/wild species providing essential chemotherapy agents (Vinblastine/Vincristine).[6]

Visualization: Vinblastine Biosynthetic Pathway This diagram illustrates the metabolic complexity required to synthesize these alkaloids, highlighting the need for conserving diverse germplasm to optimize precursor yields.

Figure 2: Biosynthetic pathway of Vinblastine in Catharanthus roseus.[7] Key enzymes: STR (Strictosidine synthase), CS (Catharanthine synthase), PRX1 (Peroxidase 1).

Protocol 3: Advanced Backcross QTL (AB-QTL) Analysis

Objective: Simultaneously discover and transfer favorable QTLs from unadapted germplasm (CWR) into elite lines. Target Audience: Pre-breeders.

Methodology:

-

Parent Selection: Cross an Elite Recurrent Parent (RP) with an Exotic Donor (DP) (e.g., Wild Relative).

-

F1 Generation: Produce F1 hybrid.

-

Backcrossing: Backcross F1 to RP to generate BC1, then BC2.

-

Selection: Apply negative selection against deleterious wild traits (e.g., shattering, lodging) during backcrossing.

-

-

Population Development: Develop a large BC2F2 or BC3F2 population (n > 200).

-

Genotyping & Phenotyping:

-

Genotype the population using molecular markers (e.g., GBS).[5]

-

Phenotype for the target trait (e.g., yield, metabolite concentration).

-

-

QTL Analysis: Use statistical models to identify chromosomal regions from the Donor Parent associated with improved performance.

-

Result: Elite lines containing specific beneficial introgressions (QTL-NILs).

Part 5: Legal and Access Frameworks

Navigating the legal landscape is critical for compliance. Two main international agreements govern access.[2][8][9]

Table 1: Comparative Analysis of Legal Frameworks

| Feature | Nagoya Protocol (CBD) | ITPGRFA (Plant Treaty) |

| Scope | All genetic resources (plants, animals, microbes). | Specific to PGRFA (Annex I crops mostly). |

| Access Mechanism | Bilateral: Negotiated between user and provider country.[10] | Multilateral (MLS): Facilitated exchange among member countries.[10] |

| Contract Type | Mutually Agreed Terms (MAT) & Prior Informed Consent (PIC). | Standard Material Transfer Agreement (SMTA ).[11] |

| Benefit Sharing | Case-by-case negotiation. | Fixed percentage (1.1% of sales) if product is restricted; voluntary otherwise. |

| Primary Use | Pharmaceuticals, cosmetics, industrial biotech. | Food and agriculture breeding/research.[10][12][13][14][15] |

| Relevance to Pharma | High (for bioprospecting wild plants). | Low (explicitly excludes chemical/pharma use of MLS material). |

References

-

Food and Agriculture Organization (FAO). (2010). The Second Report on the State of the World's Plant Genetic Resources for Food and Agriculture. FAO.[2][12][16] [Link]

-

Elshire, R. J., et al. (2011). A Robust, Simple Genotyping-by-Sequencing (GBS) Approach for High Diversity Species. PLoS ONE, 6(5), e19379. [Link]

-

Panis, B., et al. (2005). Droplet vitrification of apical shoot tips for cryopreservation of banana and plantain germplasm. Plant Science, 168(1), 215-227. [Link]

-

Tanksley, S. D., & Nelson, J. C. (1996). Advanced backcross QTL analysis: a method for the simultaneous discovery and transfer of valuable QTLs from unadapted germplasm into elite breeding lines.[1][17] Theoretical and Applied Genetics, 92, 191–203. [Link]

-

Secretariat of the Convention on Biological Diversity. (2011). Nagoya Protocol on Access to Genetic Resources and the Fair and Equitable Sharing of Benefits Arising from their Utilization.[8][9][10][18] CBD. [Link]

-

Qu, Y., et al. (2015). Elucidation of the irregular terpenoid indole alkaloid biosynthesis pathway in Catharanthus roseus. Nature Communications, 6, 6910. [Link]

Sources

- 1. Advanced backcross QTL analysis: a method for the simultaneous discovery and transfer of valuable QTLs from unadapted germplasm into elite breeding lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ers.usda.gov [ers.usda.gov]

- 3. Application of crop wild relatives in modern breeding: An overview of resources, experimental and computational methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ecpgr.org [ecpgr.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The relationship between the Nagoya Protocol and the Plant Treaty - ABS Canada [abs-canada.org]

- 9. The relationship between the Nagoya Protocol and the Plant Treaty - ABS Canada [abs-canada.org]

- 10. Critical Review of the Increasing Complexity of Access and Benefit-Sharing Policies of Genetic Resources for Genebank Curators and Plant Breeders–A Public and Private Sector Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. natur-und-landschaft.de [natur-und-landschaft.de]

- 12. Plant genetic resources - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Advanced backcross QTL analysis and comparative mapping with RIL QTL studies and GWAS provide an overview of QTL and marker haplotype diversity for resistance to Aphanomyces root rot in pea (Pisum sativum) [frontiersin.org]

- 14. darwininitiative.org.uk [darwininitiative.org.uk]

- 15. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

history of plant genetic resource management in India

Title: Sovereignty & Science: A Technical Chronicle of Plant Genetic Resource Management in India Subtitle: An Operational Guide to Germplasm Conservation, Legal Frameworks, and Bioprospecting for Life Science Professionals.

Executive Summary

For researchers and drug development professionals, India represents more than just a biodiversity hotspot; it is a complex, scientifically managed repository of over 470,000 unique plant genetic resources (PGR). The history of PGR management in India is a transition from colonial botanical extraction to a sovereign, high-tech conservation architecture. This guide analyzes the technical evolution of the National Bureau of Plant Genetic Resources (NBPGR), details the specific cryopreservation and seed-banking protocols used today, and maps the critical legal pathways (Biological Diversity Act, 2002) required for commercial bioprospecting.

Phase 1: The Genesis of Organized Management (1910–1976)

From Ad-Hoc Collection to Institutional Mandate

Before the Green Revolution, PGR management was sporadic. The scientific formalization began not as a conservation effort, but as a necessity for crop improvement.

-

1910 - The Early Breeders: Dr. B.P.[1] Pal initiated the collection of wheat germplasm, recognizing that genetic variability was the raw material for disease resistance.

-

1946 - The Institutional Spark: The "Plant Introduction Scheme" was launched at the Indian Agricultural Research Institute (IARI), New Delhi.[1] This was the first systematic attempt to centrally catalog incoming genetic material.

-

1956 - Expansion: The scheme expanded into the "Plant Introduction and Exploration Organization," acknowledging that indigenous collection was as vital as exotic introduction.

-

The Catalyst (1960s): The Green Revolution required massive imports of dwarf wheat (from CIMMYT, Mexico) and rice (from IRRI, Philippines). This influx necessitated a robust quarantine and cataloging system to prevent the entry of exotic pests and to manage the new genetic wealth.

Key Milestone: In 1976 , the NBPGR (National Bureau of Plant Genetic Resources) was established, separating PGR management from general crop research. This marked the shift from "collection for breeding" to "conservation for posterity."

Phase 2: The Technical Engine – NBPGR & The National Gene Bank

Protocols, Causality, and Current Status

The National Gene Bank (NGB), established in 1996 at NBPGR, is the operational heart of Indian PGR.[2] As a Senior Application Scientist, it is critical to understand that the storage method is dictated by the physiological nature of the seed/tissue.

The Decision Matrix: Orthodox vs. Recalcitrant

-

Orthodox Seeds (e.g., Wheat, Rice, Legumes): Can tolerate desiccation (drying) to low moisture contents (<7%) and freezing.

-

Recalcitrant Seeds (e.g., Mango, Citrus, Cocoa): Die if dried or frozen. These require Cryopreservation or In Vitro conservation.[3]

Standard Operating Protocol: Seed Genebank (Base Collection)

This protocol ensures viability for 50–100 years.

-

Reception & Cleaning: Samples are mechanically cleaned and fumigated (Methyl Bromide/Phosphine) to eliminate insect pests.

-

Viability Testing: A subset is germinated. Threshold: Accessions must have >85% initial viability.

-

Desiccation (The Critical Step): Seeds are dried in controlled chambers (15°C, 15% RH).

-

Scientific Rationale: Lowering moisture content to 3-7% slows metabolic activity to a near-halt, preventing aging and fungal growth.

-

-

Packaging: Hermetically sealed in tri-layered aluminum foil packets.

-

Storage: Placed in Long-Term Storage Modules at -18°C .

Standard Operating Protocol: Cryopreservation

Used for recalcitrant species and medicinal plants with non-storable seeds.

-

Explant Preparation: Embryonic axes or shoot tips are excised.

-

Cryoprotection: Treated with cryoprotectants (e.g., DMSO, Glycerol) to prevent ice crystal formation which punctures cell membranes.

-

Vitrification: Rapid cooling to transform cellular water into a glass-like amorphous solid (vitrification) rather than ice.

-

Storage: Immersion in Liquid Nitrogen (LN2) at -196°C . At this temperature, all biological activity ceases.

Visualization: The NBPGR Conservation Workflow

Caption: Operational workflow at NBPGR showing the critical decision pathways based on physiological seed characteristics.

Current Status of Holdings (2025/26 Estimates)

| Crop Group | Accessions (Approx.) | Key Genera Conserved | Relevance to Pharma |

| Cereals | ~178,000 | Oryza, Triticum | Starch variants, nutraceuticals |

| Legumes | ~69,500 | Cicer, Vigna | Plant proteins, lectins |

| Medicinal & Aromatic | ~9,800 | Ocimum, Papaver, Withania | High: Alkaloids, active metabolites |

| Oilseeds | ~63,500 | Brassica, Sesamum | Lipid formulations |

| Vegetables | ~30,400 | Solanum, Capsicum | Capsaicinoids, antioxidants |

| Total | ~474,254 |

Phase 3: The Legal Firewall – Sovereignty & Drug Discovery

Navigating the Biological Diversity Act (2002)[4]

For drug development professionals, the era of "free access" ended in 2002. India's ratification of the Convention on Biological Diversity (CBD) led to the Biological Diversity Act, 2002 . This Act asserts sovereign rights over Indian biological resources.

The "Senior Scientist" Warning: You cannot simply collect a plant from the field or a genebank for commercial drug discovery. You must navigate the Access and Benefit Sharing (ABS) mechanism.[5]

The Regulatory Pathway

-

National Biodiversity Authority (NBA): The central regulator. Approval is mandatory for:

-

State Biodiversity Boards (SBB): Regulates access for Indian citizens/entities for commercial use.

-

Benefit Sharing: If a product is commercialized, a percentage of ex-factory gross sales (typically 0.1% to 0.5%) must be shared with the NBA, which funnels it back to the local community (Benefit Claimers).

Visualization: Commercial Utilization Approval Process

Caption: Regulatory logic flow for accessing Indian bio-resources. Note that IPR application triggers NBA jurisdiction regardless of nationality.

Phase 4: Future Horizons

Genomics and the Second Gene Bank

The future of Indian PGR management is moving from physical storage to digital characterization.

-

Digital Sequence Information (DSI): The next frontier in regulation. While the physical exchange of seeds is heavily regulated, the transfer of genetic sequence data is currently under intense global debate. Indian policy is trending towards treating DSI as a "resource" subject to benefit sharing.[8]

-

The Second National Gene Bank: Announced in the 2025-26 Union Budget, this new facility aims to house 1 million germplasm lines.[9] It represents a strategic shift towards "Gene Banking 2.0," incorporating high-throughput phenotyping and genomic sequencing directly into the conservation workflow.

References

-

ICAR-NBPGR. (2026). Status of National Genebank. National Bureau of Plant Genetic Resources.[1][3][10][11][12][13] [Link]

-

Government of India. (2002). The Biological Diversity Act, 2002.[5][8][14] India Code. [Link]

-

National Biodiversity Authority. (2014). Guidelines on Access to Biological Resources and Associated Knowledge and Benefits Sharing Regulations. [Link]

-

Protection of Plant Varieties and Farmers' Rights Authority. (2001).[8] The Protection of Plant Varieties and Farmers' Rights Act, 2001. [Link]

- Rana, R.S. (2014). History of Plant Genetic Resources Management in India. Indian Journal of Plant Genetic Resources.

-

Down To Earth. (2025). India to set up second national gene bank to ensure future food and nutritional security. [Link][9]

Sources

- 1. At a Glance – ICAR-National Bureau of Plant Genetic Resources [nbpgr.org.in]

- 2. drishtiias.com [drishtiias.com]

- 3. epubs.icar.org.in [epubs.icar.org.in]

- 4. nujslawreview.org [nujslawreview.org]

- 5. ris.org.in [ris.org.in]

- 6. GeneBank Status – ICAR-National Bureau of Plant Genetic Resources [nbpgr.org.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. downtoearth.org.in [downtoearth.org.in]

- 10. oar.icrisat.org [oar.icrisat.org]

- 11. researchgate.net [researchgate.net]

- 12. millets.res.in [millets.res.in]

- 13. DIVISION OF GERMPLASM CONSERVATION – ICAR-National Bureau of Plant Genetic Resources [nbpgr.org.in]

- 14. ledroitindia.in [ledroitindia.in]

Landraces: A Cornerstone of Plant Genetic Resources for Future Agriculture and Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Landraces, the traditional varieties of domesticated plants, represent a critical reservoir of genetic diversity shaped by millennia of co-evolution with human cultivation and natural environmental pressures. This guide provides a comprehensive technical overview of the profound importance of landraces as foundational plant genetic resources. We delve into their unique genetic architecture, which confers resilience to biotic and abiotic stresses, and explore their often superior nutritional profiles and rich concentrations of novel bioactive compounds. This document details the essential methodologies for the conservation, characterization, and utilization of landraces, from field collection to advanced molecular analysis. Step-by-step protocols for phenotypic and genotypic characterization are provided, alongside workflows for their integration into modern breeding programs and drug discovery pipelines. By presenting the scientific rationale behind these technical approaches, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical frameworks necessary to unlock the immense, yet largely untapped, potential of landraces for ensuring global food security and advancing therapeutic innovation.

Introduction: Defining Landraces and Their Critical Importance

Modern agriculture, while achieving remarkable yields, has predominantly relied on a narrow selection of genetically uniform elite cultivars. This genetic homogeneity presents a significant vulnerability to emerging climate-related challenges and evolving pathogens. In contrast, landraces, or "farmer's varieties," offer a deep well of genetic solutions.

What are Landraces?

A landrace is a domesticated, locally adapted, traditional variety of a plant species that has developed over time through a combination of natural and farmer-led selection.[1][2] Unlike modern cultivars, which are intentionally bred for genetic uniformity and high performance under specific, often optimized conditions, landraces are characterized by:

-

High Genetic Heterogeneity: They exist as dynamic populations of genetically distinct individuals, providing a buffer against environmental fluctuations.[3][4]

-

Local Adaptation: Through years of cultivation in a specific geographic area, they have developed resilience to the local biotic (pests, diseases) and abiotic (drought, salinity, temperature extremes) stresses.[1][5]

-

Lack of Formal Improvement: They have not been subjected to modern, formal plant breeding practices, preserving a genetic architecture that is often more complex and resilient.[6][7]

-

Association with Traditional Knowledge: Their cultivation is deeply intertwined with the cultural practices and knowledge of the communities that have maintained them.[1]

The Erosion of a Genetic Reservoir: Threats and Urgency

The immense value of landraces is threatened by rapid genetic erosion. The widespread adoption of modern, high-yielding varieties has led to the displacement and loss of these traditional crops.[8][9] It is estimated that approximately 75% of crop plant genetic diversity was lost in the last century alone.[9] This loss represents an irreversible depletion of valuable genes and traits essential for future agricultural sustainability and innovation. Factors contributing to this erosion include changes in agricultural practices, environmental degradation, and the aging of rural populations who are the primary custodians of this genetic heritage.[9] The urgency to collect, conserve, and characterize the remaining landrace diversity cannot be overstated.

The Genetic Value Proposition of Landraces

The inherent genetic diversity of landraces makes them an invaluable resource for addressing the pressing challenges of the 21st century, from climate change to human health.

A Reservoir of Allelic Diversity for Crop Improvement

Landraces are a primary source of novel alleles that can be used to improve modern crops.[8] They harbor genes for traits that may have been lost during the process of intensive modern breeding, which often focuses narrowly on yield. These traits include enhanced nutrient uptake, unique flavor profiles, and robust performance in low-input farming systems.[8][10] The utilization of landraces in breeding programs is essential for broadening the genetic base of our major food crops.[11]

Source of Resilience: Abiotic and Biotic Stress Tolerance

Having evolved under challenging and variable conditions, landraces are naturally selected for resilience. They are a critical source of genes for tolerance to environmental stresses such as drought, extreme temperatures, and soil salinity.[3][5] For instance, wheat landraces cultivated for millennia in extreme environments have been identified as valuable sources of traits for adaptation to heat and drought.[10] Furthermore, their genetic heterogeneity provides a durable defense against pests and diseases, in contrast to the "boom-and-bust" cycles of resistance often seen in genetically uniform modern varieties.[12]

Nutritional Superiority and Novel Bioactive Compounds

Beyond agronomic traits, landraces often exhibit superior nutritional qualities compared to their modern counterparts. Studies have shown that some landraces of common beans contain higher protein and essential mineral content, such as selenium and zinc.[13]

For the pharmaceutical and nutraceutical industries, landraces represent a largely unexplored frontier for the discovery of novel bioactive compounds.[14][15] The genetic diversity and unique metabolic pathways within these plants can lead to the production of secondary metabolites with therapeutic potential, including antitumor, anti-inflammatory, and antimicrobial properties.[16][17] The composition of these compounds is influenced by both genetic diversity and environmental factors, making landraces a rich area for bioprospecting.[16]

Methodologies for Landrace Conservation and Characterization

To harness the potential of landraces, a systematic and multi-faceted approach to their conservation and characterization is essential. This involves a combination of traditional and modern scientific techniques.

Conservation Strategies: A Dual Approach

Effective conservation relies on two complementary strategies: ex-situ and in-situ methods.

-

Ex-situ Conservation: This involves the preservation of genetic material away from its native environment. The most common methods include seed banks and in-vitro gene banks.[18][19] Ex-situ collections provide a crucial backup of genetic resources and make them readily accessible to researchers and breeders globally.[20]

-

In-situ Conservation: This strategy focuses on maintaining landraces within their original farming systems ("on-farm conservation").[9][19] This approach has the unique advantage of allowing the landraces to continue evolving and adapting to changing environmental conditions and selection pressures.[3][21] It also preserves the traditional knowledge associated with their cultivation and use.

Core Experimental Workflow: From Field to Data

The characterization of landrace genetic resources is a multi-step process that integrates field observations with laboratory analysis. The goal is to create a comprehensive profile of each accession, linking its genetic makeup to its physical and functional traits.

Caption: Core workflow for landrace conservation and characterization.

Protocol: Morphological and Phenotypic Characterization

Phenotypic characterization involves the systematic recording of observable traits. This is a fundamental step in understanding the diversity within a collection and identifying accessions with desirable characteristics.[22]

Objective: To quantitatively and qualitatively assess the morphological and agronomic traits of landrace accessions under controlled environmental conditions.

Methodology:

-

Experimental Design:

-

Establish a randomized complete block design (RCBD) with at least three replications to minimize the effects of field variation.

-

Include modern, elite cultivars as checks for comparative analysis.

-

-

Planting and Cultivation:

-

Data Collection:

-

Vegetative Traits: Record data on plant height, leaf number, leaf size and shape, and growth habit at standardized developmental stages.

-

Reproductive Traits: Document days to flowering, flower color, inflorescence type, days to maturity, and seed/fruit characteristics (size, shape, color).

-

Yield and Yield Components: Measure total yield per plant/plot, number of fruits/seeds per plant, and individual fruit/seed weight (e.g., 1000-seed weight).

-

Stress Tolerance (if applicable): In controlled stress experiments (e.g., drought, salinity), record physiological responses such as wilting score, chlorophyll content, and biomass reduction.

-

-

Data Analysis:

-

Use Analysis of Variance (ANOVA) to determine significant differences among accessions for each trait.

-

Perform Principal Component Analysis (PCA) and cluster analysis to understand the patterns of variation and group accessions based on phenotypic similarity.[24]

-

Protocol: Molecular Characterization

Molecular markers provide a powerful tool for assessing genetic diversity at the DNA level, independent of environmental influences. Simple Sequence Repeat (SSR) markers are highly informative and widely used for this purpose.[20][25]

Objective: To assess the genetic diversity and population structure of landrace accessions using SSR markers.

Methodology:

-

DNA Extraction:

-

Collect young, healthy leaf tissue from multiple plants per accession to capture intra-population diversity.

-

Isolate genomic DNA using a CTAB (cetyltrimethylammonium bromide) method or a commercial DNA extraction kit.[25] Assess DNA quality and quantity using a spectrophotometer.

-

-

SSR Marker Selection and PCR Amplification:

-

Select a set of polymorphic SSR markers that are evenly distributed across the genome of the target species.

-

Prepare a PCR master mix containing: 100 ng of genomic DNA, 0.3 µM of each forward and reverse primer, 10 µL of 2X Taq polymerase mix, and nuclease-free water to a final volume of 20 µL.[25]

-

Perform PCR amplification using a thermal cycler with a touchdown protocol to enhance specificity:

-

Initial denaturation: 94°C for 3 minutes.

-

12 cycles of: 94°C for 40s, 60°C for 30s (decreasing by 1°C each cycle), 72°C for 40s.

-

25 cycles of: 94°C for 40s, 48°C for 30s, 72°C for 40s.

-

Final extension: 72°C for 7 minutes.[25]

-

-

-

Fragment Analysis:

-

Separate the amplified DNA fragments using capillary electrophoresis on an automated DNA sequencer.

-

Determine the allele sizes (in base pairs) for each SSR locus using specialized software.

-

-

Data Analysis:

-

Calculate genetic diversity parameters such as the number of alleles per locus, polymorphism information content (PIC), and observed heterozygosity.

-

Use the allele data to perform a population structure analysis (e.g., using STRUCTURE software) and construct a dendrogram (e.g., using Neighbor-Joining method) to visualize the genetic relationships among accessions.

-

Unlocking the Potential: Utilization in Research and Development

Characterized landrace collections are not merely archives; they are active resources for innovation in both agriculture and medicine.

Pre-breeding and Trait Introgression

Pre-breeding is the critical first step in introducing valuable traits from landraces into elite breeding lines.[26][27] This process involves crossing the landrace (donor) with an elite cultivar (recurrent parent) and then systematically backcrossing to recover the genetic background of the elite parent while retaining the desired gene from the landrace.[28]

Caption: Pre-breeding workflow for trait introgression from landraces.

Genome-Wide Association Studies (GWAS) for Trait Discovery

For complex traits controlled by multiple genes, GWAS is a powerful approach. By genotyping a diverse panel of landraces with thousands of markers (e.g., SNPs) and collecting precise phenotypic data, researchers can identify specific genomic regions associated with traits of interest.[7][29] This allows for the discovery of novel genes and haplotypes that can be targeted for breeding or further functional analysis.[29]

Case Study: Discovery of Bioactive Compounds

The chemical diversity within landraces is a promising source for drug discovery. A typical workflow involves:

-

Screening: A diverse set of landrace extracts are tested for biological activity in high-throughput assays (e.g., anticancer, antimicrobial).

-

Bioassay-Guided Fractionation: The most active extracts are chemically separated into fractions, with each fraction being re-tested to isolate the active compound(s).

-

Structure Elucidation: The chemical structure of the purified active compound is determined using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

-

Mechanism of Action Studies: Further research is conducted to understand how the novel compound exerts its therapeutic effect at the molecular level.

Data Analysis and Interpretation

The integration of phenotypic and genotypic data is crucial for maximizing the utility of landrace collections.

Quantitative Data Summary

Presenting comparative data in a clear, tabular format is essential for identifying promising accessions.

| Trait | Landrace Group A (Avg. ± SD) | Landrace Group B (Avg. ± SD) | Modern Cultivar (Check) (Avg. ± SD) |

| Yield ( kg/ha ) | 2500 ± 350 | 2800 ± 410 | 4500 ± 250 |

| Drought Tolerance Score (1-9) | 2.5 ± 0.5 | 3.1 ± 0.8 | 6.8 ± 1.2 |

| Protein Content (%) | 24.5 ± 2.1 | 22.8 ± 1.9 | 19.7 ± 1.5 |

| Zinc Content (mg/kg) | 45.3 ± 5.2 | 38.1 ± 4.5 | 25.6 ± 3.8 |

Table based on hypothetical data inspired by findings in sources[13][30]. Drought score: 1=highly tolerant, 9=highly susceptible.

Bridging Genotype and Phenotype

The ultimate goal is to link the observed traits to their underlying genetic basis. Marker-trait association (MTA) analysis, including GWAS, allows researchers to pinpoint the specific genes or genomic regions responsible for desirable characteristics.[7] This knowledge accelerates the breeding process through marker-assisted selection (MAS), where breeders can select for the presence of a favorable DNA marker instead of having to conduct lengthy and expensive field trials.[7]

Future Perspectives and Challenges

The conservation and utilization of landraces are critical for future innovation. However, several challenges remain.

-

Policy and Access: International agreements like the Nagoya Protocol govern access to genetic resources and the fair sharing of benefits derived from their use. Researchers must navigate these legal frameworks.

-

Integrating "-omics" Technologies: The application of advanced genomics, transcriptomics, proteomics, and metabolomics will provide a deeper understanding of the complex biological systems within landraces.

-

Farmer Participation: The continued involvement of local and indigenous communities is essential for the on-farm conservation of landraces and the preservation of associated traditional knowledge.[9][31]

By addressing these challenges and continuing to invest in the scientific exploration of landraces, we can secure a vital resource for developing a more resilient and nutritious food supply and for discovering the next generation of natural therapeutics.

References

-

Crop Landraces: Present Threats and Opportunities for Conservation. (2021). ResearchGate. [Link]

-

Landraces: Importance and use in breeding and environmentally friendly agronomic systems. (n.d.). ResearchGate. [Link]

-

Walters, S. A. (2018). Essential Role of Crop Landraces for World Food Security. Modern Concepts & Developments in Agronomy. [Link]

-

Landraces Key to On-farm Diversity. (2024). Irish Seed Savers. [Link]

-

Landrace Definition & Meaning. (n.d.). Merriam-Webster. [Link]

-

Importance of crop wild relatives and landraces. (n.d.). Journal of Plant Breeding and Crop Science. [Link]

-